molecular formula C19H16N8O3S B2803928 6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide CAS No. 1396628-50-4

6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide

Cat. No.: B2803928
CAS No.: 1396628-50-4
M. Wt: 436.45
InChI Key: JGMBNALFROYXSR-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution of the sulfonamide group can produce a variety of substituted sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-imidazol-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyridazine-3-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-imidazol-1-yl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O3S/c1-13-8-9-21-19(22-13)26-31(29,30)15-4-2-14(3-5-15)23-18(28)16-6-7-17(25-24-16)27-11-10-20-12-27/h2-12H,1H3,(H,23,28)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBNALFROYXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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